molecular formula C17H18N2O5S B2959856 3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921861-80-5

3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2959856
CAS No.: 921861-80-5
M. Wt: 362.4
InChI Key: OVFMZJSJCOWQHT-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic small molecule designed for research applications, integrating a benzenesulfonamide pharmacophore with an indolin-2-one (oxindole) scaffold. This structure suggests potential for diverse biological activity. The benzenesulfonamide group is a recognized privileged structure in medicinal chemistry, known for its ability to inhibit various enzymes. Recent studies highlight sulfonamide derivatives as potent and specific inhibitors of Monoamine Oxidase B (MAO-B), with some compounds exhibiting nanomolar potency . MAO-B inhibitors are of significant interest in researching neurodegenerative disorders such as Parkinson's disease . Furthermore, the indolin-2-one core is a prominent structure in anticancer research. Similar indole-based molecules are known to regulate proteins and genes involved in cancer development and are present in several FDA-approved anticancer drugs . Researchers can explore this compound as a candidate for modulating key enzymatic targets or cellular pathways. The presence of dimethoxy substitutions may influence binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-19-14-6-4-12(8-11(14)9-17(19)20)18-25(21,22)13-5-7-15(23-2)16(10-13)24-3/h4-8,10,18H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFMZJSJCOWQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indolin-2-one core This can be achieved through the cyclization of tryptophan derivatives or the Fischer indole synthesis

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be integrated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology: The biological potential of this compound lies in its ability to interact with various biological targets. It has shown promise in studies related to enzyme inhibition, receptor binding, and modulation of biological pathways.

Medicine: In the medical field, 3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been investigated for its potential therapeutic properties. It may exhibit antiviral, anti-inflammatory, and anticancer activities, making it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites, inhibit receptor signaling, or modulate gene expression. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ro-61-8048 (3,4-Dimethoxy-N-[4-(3-Nitrophenyl)Thiazol-2-yl]Benzenesulfonamide)

  • Structure: Replaces the indolinone group with a thiazole ring bearing a 3-nitrophenyl substituent.
  • Activity : A potent KMO inhibitor with an IC50 of 37 nM. It increases brain kynurenic acid (KYNA) levels, demonstrating neuroprotective effects in Parkinson’s disease models by reducing dyskinesias when co-administered with levodopa .
  • Pharmacokinetics : Oral administration in gerbils showed an ED50 of 3–5 µmol/kg for brain KMO inhibition. At 42 mg/kg, it increased hippocampal KYNA seven-fold in rats .

JM6 (3,4-Dimethoxy-N-[4-(3-Nitrophenyl)-5-(Piperidin-1-ylmethyl)Thiazol-2-yl]Benzenesulfonamide)

  • Structure : Features a thiazole ring modified with a piperidinylmethyl group.
  • Activity: Exhibits sustained KMO inhibition (24% at 10 µM) and reduces brain 3-hydroxykynurenine (3-OH-KYN) and quinolinic acid (QUIN) levels in a dose-dependent manner. Its prodrug properties may enhance brain penetration .
  • Comparison : Substituting the piperidine ring with morpholine (compound 68) improves potency (64% inhibition), while pyrrolidine (compound 69) reduces efficacy (9%) .

4-Amino-N-[4-[2-Fluoro-5-(Trifluoromethyl)Phenyl]Thiazol-2-yl]Benzenesulfonamide

  • Structure : Lacks methoxy groups but includes a trifluoromethylphenyl substituent.
  • Activity : Superior potency to Ro-61-8048, with an IC50 of 19 nM, highlighting the role of electron-withdrawing groups in enhancing KMO affinity .

3,4-Dimethoxy-N-(2-Oxoethyl)-N-p-Tolylbenzenesulfonamide

  • Structure : Contains a 2-oxoethyl group and a p-tolyl substituent.

N-Cyclobutyl-3,4-Dimethoxy-N-(4-Methoxybenzyl)Benzenesulfonamide

  • Structure : Features a cyclobutyl and 4-methoxybenzyl group.
  • Activity : Synthesized as part of antiviral agent development; pharmacological data are pending .

Structural-Activity Relationship (SAR) Analysis

Compound Core Structure Key Substituents Target IC50/Activity Key Findings
Target Compound Benzenesulfonamide 1-Methyl-2-oxoindolin-5-yl Unknown N/A Hypothesized neuroprotection via structural analogy to KMO inhibitors.
Ro-61-8048 Benzenesulfonamide Thiazole + 3-nitrophenyl KMO 37 nM IC50 Increases KYNA, reduces dyskinesias in Parkinsonian models .
JM6 Benzenesulfonamide Thiazole + piperidinylmethyl KMO 24% inhibition at 10 µM Sustained reduction of 3-OH-KYN and QUIN; prodrug-like properties .
4-Amino Derivative Benzenesulfonamide Thiazole + trifluoromethylphenyl KMO 19 nM IC50 Enhanced potency via fluorine and CF3 groups .
3,4-Dimethoxy-N-p-Tolyl Benzenesulfonamide 2-Oxoethyl + p-tolyl KOR Screened (no data) Explored in opioid receptor screening .

Mechanistic and Therapeutic Insights

  • Blood-Brain Barrier (BBB) Penetration : The sulfonamide group reduces polar surface area, improving log P values and BBB permeability compared to carboxylic acid analogs .
  • Structural Optimization : Thiazole rings with nitro or trifluoromethyl groups enhance potency, while N-alkylation (e.g., piperidinylmethyl in JM6) improves bioavailability and duration of action .

Biological Activity

3,4-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₆N₂O₅S
  • Molecular Weight : 364.37 g/mol
  • IUPAC Name : this compound

The mechanism of action for this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. The sulfonamide group enhances binding affinity to target proteins, while the indolinone moiety may interact with active sites of enzymes, leading to inhibition of their activity.

Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound demonstrated varying degrees of activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.

CompoundMIC (mg/mL)Target Organism
4a6.67E. coli
4h6.63S. aureus

Anti-inflammatory Activity

The anti-inflammatory potential of compounds in this class has also been documented. For instance, certain derivatives were shown to inhibit carrageenan-induced rat paw edema significantly, with efficacy percentages reaching up to 94% in some cases.

CompoundInhibition (%)Time (h)
4a94.691
4c89.662
4d87.833

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    A study conducted on various benzenesulfonamide derivatives highlighted the anti-inflammatory effects of compounds similar to our target compound. The results indicated that these compounds could significantly reduce inflammation in animal models.
  • Antimicrobial Efficacy :
    Another research article focused on the antimicrobial activity of sulfonamide derivatives found that certain structural modifications led to enhanced potency against specific pathogens. The study emphasized the importance of the sulfonamide group in mediating these effects.
  • Mechanistic Insights :
    Investigations into the mechanistic pathways revealed that the indolinone structure contributes to the compound's ability to modulate enzyme activity, making it a potential candidate for further development in therapeutic applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including sulfonamide coupling and functional group modifications. For example, analogous benzenesulfonamide derivatives are synthesized via nucleophilic substitution, where the sulfonamide group is introduced by reacting a sulfonyl chloride with an amine-containing intermediate. Reaction optimization may require catalysts (e.g., triethylamine) and controlled conditions (e.g., anhydrous solvents, low temperatures) to avoid side reactions . Purification often employs flash column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity yields.

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?

X-ray crystallography relies on software suites like SHELX (e.g., SHELXL for refinement) to resolve atomic coordinates and bond geometries. Single-crystal diffraction data are processed using APEX3 or SAINT , and structural visualization is achieved via ORTEP-3 , which provides thermal ellipsoid plots to assess molecular packing and intermolecular interactions . For accurate refinement, high-resolution data (≤1.0 Å) and twinning correction may be necessary, particularly for flexible substituents like the dimethoxy groups.

Q. What spectroscopic techniques are critical for characterizing this sulfonamide derivative?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH near δ 10–11 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ or [M-H]^- ions) and fragmentation patterns.
  • FT-IR : Peaks at ~1150–1350 cm1^{-1} (S=O stretching) and ~3300 cm1^{-1} (N-H stretching) confirm sulfonamide functionality .

Advanced Research Questions

Q. What experimental designs are used to evaluate inhibitory effects on the kynurenine pathway?

In vitro assays measure enzyme inhibition (e.g., kynurenine 3-monooxygenase) using substrate analogs and LC-MS/MS quantification of metabolites like 3-hydroxykynurenine (3-OH-KYN). In vivo studies in rodent models involve intraperitoneal administration (e.g., 10–50 mg/kg), followed by brain tissue analysis to assess dose-dependent reductions in neurotoxic metabolites (e.g., quinolinic acid). Contradictions in potency between analogs may arise from prodrug activation or off-target effects, necessitating pharmacokinetic profiling (plasma/brain concentration ratios) .

Q. How can structural modifications enhance the compound’s bioavailability and target selectivity?

  • Substituent Optimization : Introducing electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring improves metabolic stability. For example, 3-nitrophenyl derivatives show higher inhibitory potency (64%) compared to pyrrolidine-substituted analogs (9%) .
  • Bioisosteric Replacement : Replacing the thiazole moiety with 1,2,4-thiadiazole increases solubility while retaining activity (73.6% inhibition at 10 µM) .
  • Prodrug Design : Masking polar groups (e.g., hydroxyls) as esters can enhance blood-brain barrier penetration.

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Molecular docking (e.g., AutoDock Vina) predicts binding interactions with enzyme active sites, while MD simulations assess ligand-protein stability. QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory IC50_{50} values. For example, bulkier substituents at the indolinone position may sterically hinder binding, requiring torsional angle adjustments in docking poses .

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